molecular formula C12H15NO3S B2515625 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 743439-31-8

2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid

Cat. No. B2515625
CAS RN: 743439-31-8
M. Wt: 253.32
InChI Key: IKUUVQWUDCWTPN-UHFFFAOYSA-N
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Description

The compound 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing sulfur. Thiophene derivatives are of significant interest due to their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of thiophene derivatives often involves reactions with various organic reagents. For instance, the synthesis of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents, leading to compounds with confirmed structures through IR, 1H NMR, MS spectral data, and elemental analysis . Another approach involved the synthesis of oxodihydrocyclopentathiophenacetic acids from formylthiophenes, exploring the reactivity of the carbonyl and carboxylic groups . Additionally, thiophene-2-carboxamide derivatives were synthesized by reacting with various reagents, yielding pyrimidinone derivatives with potential antibiotic and antibacterial properties .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related thiophene compound was investigated, revealing the molecule's geometry in the solid state and the presence of intra- and intermolecular hydrogen bonding that contributes to the stability of the crystal packing . Similarly, the molecular and crystal structure of another thiophene derivative was determined, showing the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The Beckmann rearrangement of a cyclopentathiophene derivative provided an interesting route to a new compound, demonstrating the versatility of these molecules in chemical transformations . The reactivity of thiophene derivatives is also crucial for their potential as antimicrobial agents, as seen in the synthesis of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo(b)thiophene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The crystal packing and molecular geometry, as determined by X-ray diffraction, provide insights into the compound's density and stability . The biological activity of these compounds, such as antiarrhythmic, serotonin antagonist, and antianxiety activities, is influenced by their chemical structure and the presence of specific functional groups . The allosteric activity of certain thiophene derivatives on adenosine receptors further highlights the importance of their physical and chemical properties in their biological function .

Scientific Research Applications

Activity Coefficients and Solvent Applications

Research by Domańska et al. (2016) focused on the experimental data of activity coefficients at infinite dilution for several solutes in ionic liquid, including thiophene, which is relevant to understanding the solvent properties of related compounds for separation problems in chemical processes. This work underscores the utility of thiophene derivatives in addressing separation challenges within chemical engineering and pharmaceutical synthesis processes (Domańska, Wlazło, & Karpińska, 2016).

Synthesis of Cyclopentane Rings and Drug Synthesis

Durand et al. (2004) discussed the synthesis of isoprostanes from peroxidation of polyunsaturated fatty acids, employing cyclopentane rings which are structurally related to cyclopenta[b]thiophene. Their work illustrates the importance of such structures in synthesizing compounds with potential medicinal properties, highlighting how cyclopentane derivatives play a crucial role in developing drugs with anti-inflammatory and other therapeutic effects (Durand et al., 2004).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

Sprakel & Schuur (2019) reviewed solvent developments for the liquid-liquid extraction of carboxylic acids, a method critical for recovering carboxylic acids from diluted aqueous streams in bio-based plastic production. This review emphasizes the importance of carboxylic acid derivatives in industrial applications and their role in sustainable chemistry (Sprakel & Schuur, 2019).

Anticancer Agents Development

The Knoevenagel condensation reaction, as reviewed by Tokala, Bora, & Shankaraiah (2022), showcases the synthesis of α, β‐unsaturated ketones/carboxylic acids, highlighting the significance of carboxylic acid functionalities in developing biologically active molecules with anticancer properties. This synthesis route demonstrates the potential of incorporating carboxylic acid derivatives in drug design and discovery (Tokala, Bora, & Shankaraiah, 2022).

Biocatalyst Inhibition by Carboxylic Acids

Jarboe, Royce, & Liu (2013) reviewed the impact of carboxylic acids on microbes used in fermentative production, highlighting the inhibitory effects of carboxylic acids on biocatalysts. This work is crucial for developing strategies to enhance microbial tolerance and efficiency in biofuel and biochemical production, pointing to the broader implications of carboxylic acid research in biotechnology (Jarboe, Royce, & Liu, 2013).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological target they interact with .

Safety and Hazards

The safety and hazards associated with thiophene derivatives can vary widely depending on their specific structure. It’s always important to refer to the safety data sheet of the specific compound for detailed information .

Future Directions

Thiophene derivatives have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-(2-methylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-6(2)10(14)13-11-9(12(15)16)7-4-3-5-8(7)17-11/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUUVQWUDCWTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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